

# Application Note: Quantitative Analysis of Jaconine in Milk by HPLC-MS/MS

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## Compound of Interest

Compound Name: Jaconine

Cat. No.: B1233471

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## Abstract

This application note describes a sensitive and robust method for the determination of **jaconine**, a hepatotoxic pyrrolizidine alkaloid (PA), in bovine milk. The protocol employs a liquid-liquid extraction followed by solid-phase extraction (SPE) for sample clean-up and concentration. Analyte detection and quantification are achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for trace-level analysis of **jaconine** in a complex matrix like milk, making it suitable for food safety and quality control laboratories.

## Introduction

Pyrrolizidine alkaloids are a large group of toxins produced by various plant species that can contaminate the food chain. **Jaconine** is a retronecine-type PA that can be transferred into the milk of dairy cows that have ingested PA-containing plants. Due to the potential hepatotoxic, genotoxic, and carcinogenic properties of these compounds, sensitive analytical methods are required to monitor their presence in food products such as milk.<sup>[1]</sup> This application note provides a detailed protocol for the extraction, detection, and quantification of **jaconine** in milk using HPLC-MS/MS.

## Principle

The method involves the extraction of **jaconine** from a milk sample using an acidified aqueous solution and n-hexane to remove fats. The aqueous extract is then further purified and concentrated using a cation-exchange solid-phase extraction (SPE) cartridge. The final eluate is analyzed by reversed-phase HPLC-MS/MS. The identification and quantification of **jaconine** are based on its retention time and specific precursor-to-product ion transitions (MRM).

## Reagents and Materials

- Solvents: Acetonitrile (ACN), Methanol (MeOH), n-Hexane (all LC-MS grade).
- Reagents: Formic acid ( $\geq 98\%$ ), Ammonium formate, Sulfuric acid ( $\text{H}_2\text{SO}_4$ ).
- Water: Deionized water,  $18.2 \text{ M}\Omega\cdot\text{cm}$  or higher purity.
- Standards: **Jaconine** analytical standard.
- SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges.
- Sample Tubes: 50 mL polypropylene centrifuge tubes.
- Vials: 2 mL amber glass autosampler vials with inserts.

## Experimental Protocol

4.1. Standard Preparation Prepare a stock solution of **jaconine** in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standard solutions by serial dilution in a suitable solvent (e.g., 5% methanol in water) to create a calibration curve (e.g., 0.01 - 10 ng/mL).

### 4.2. Sample Preparation

- Extraction:
  1. Allow milk samples to come to room temperature and homogenize by gentle inversion.
  2. To a 50 mL centrifuge tube, add 10 mL of the milk sample.
  3. Add 20 mL of 50 mM sulfuric acid solution.

4. Vortex for 1 minute to mix thoroughly.
  5. Add 10 mL of n-hexane to the tube.
  6. Shake vigorously for 5 minutes for liquid-liquid extraction.
  7. Centrifuge at 4000 rpm for 10 minutes to separate the layers.
  8. Carefully remove and discard the upper n-hexane layer.
- Solid-Phase Extraction (SPE) Clean-up:
    1. Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
    2. Load 2 mL of the aqueous supernatant from the extraction step onto the cartridge.
    3. Wash the cartridge with 6 mL of water, followed by 6 mL of methanol. Discard the washings.
    4. Elute the analyte from the cartridge with 6 mL of 5% ammonium hydroxide in methanol.
    5. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
    6. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
    7. Vortex briefly and transfer the solution to an autosampler vial for HPLC-MS/MS analysis.

## HPLC-MS/MS Parameters

### 5.1. HPLC Conditions

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 5 mM Ammonium formate and 0.1% formic acid in water.
- Mobile Phase B: 5 mM Ammonium formate and 0.1% formic acid in methanol.

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Gradient Program:

Time (min)	% B
0.0	5
1.0	5
10.0	95
12.0	95
12.1	5

| 15.0 | 5 |

## 5.2. MS/MS Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Ion Spray Voltage: +4500 V.
- Source Temperature: 500°C.
- Curtain Gas: 30 psi.
- Collision Gas: Nitrogen.
- MRM Transitions for **Jaconine**:
  - Precursor Ion (Q1) [M+H]<sup>+</sup>: m/z 388.9

- Product Ion (Q3) - Quantifier: m/z 138.0
- Product Ion (Q3) - Qualifier: m/z 120.0

Note: Collision Energy (CE) and other compound-specific parameters should be optimized by infusing a standard solution of **jaconine**. Retronecine-type pyrrolizidine alkaloids are known to produce characteristic fragment ions at m/z 120 and 138.[1]

## Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pyrrolizidine alkaloids in milk based on published methods.[1][2][3]

Parameter	Typical Value Range
Limit of Detection (LOD)	0.005 - 0.7 µg/kg
Limit of Quantification (LOQ)	0.009 - 2.3 µg/kg
Recovery	64 - 127%
Repeatability (RSDr)	< 15%

## Visualization



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Caption: Workflow for **Jaconine** Detection in Milk.

## Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of **jaconine** in milk. The described sample preparation procedure effectively removes matrix interferences, and the use of MRM ensures high selectivity and accuracy. This method is fit for purpose for routine monitoring and can assist in ensuring the safety of dairy products.

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